Scientific Field: Medicinal Chemistry
Summary of the Application: The compound is used in the synthesis of pyrrole-based drug candidates.
Methods of Application: A three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines.
Results or Outcomes: This synthesis was used to obtain several pyrrole-based drug candidates, including COX-2 selective NSAID, antituberculosis lead candidates BM212, BM521, and BM533, as well as several analogues.
Scientific Field: Pharmacology
Summary of the Application: 2-substituted-4,5-diarylpyrroles, which are structurally similar to 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole, have been reported as potent anti-inflammatory agents.
2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is , and it features a methylsulfonyl group attached to the oxadiazole ring, which enhances its chemical reactivity and biological activity. The oxadiazole moiety is known for its diverse applications in medicinal chemistry due to its ability to engage in various interactions with biological targets.
The chemical reactivity of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole can be attributed to the presence of both the nitrogen and sulfur atoms in its structure. Key reactions include:
2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole exhibits significant biological activities, including:
The synthesis of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole can be achieved through various methods:
The applications of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole span various fields:
Studies on the interactions of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole with biological targets reveal:
Several compounds share structural similarities with 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole. Here are some notable examples:
These compounds illustrate the versatility of the oxadiazole framework while highlighting the unique properties imparted by different substituents.
1,3,4-Oxadiazoles are classified based on substituents at the 2- and 5-positions, which critically influence their physicochemical and biological properties. Key substituent patterns include:
For 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole, the methyl group at the 2-position provides steric bulk, while the methylsulfonyl group at the 5-position introduces electron-withdrawing effects, modulating electronic interactions with target proteins.
The synthesis of sulfonyl-substituted 1,3,4-oxadiazoles typically involves:
2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is synthesized via oxidation of the corresponding thiomethyl intermediate, ensuring high regioselectivity and yield.
The IUPAC name 2-methyl-5-(methylsulfonyl)-1,3,4-oxadiazole follows the hierarchical rules for numbering heterocyclic systems. The parent structure is the 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3 and one oxygen atom at position 4. Substituents are assigned positions based on the lowest possible locants:
Regiochemical specificity arises from the oxadiazole ring’s asymmetry. Unlike symmetrical rings (e.g., benzene), the 1,3,4-oxadiazole’s nitrogen atoms create distinct electronic environments at positions 2 and 5. This asymmetry necessitates precise numbering to avoid ambiguity, as misassignment alters the compound’s identity [7].
The electronic structure of 2-methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is dominated by the electron-withdrawing sulfonyl group (-SO₂CH₃) and the electron-donating methyl group (-CH₃). Key features include:
Conformational analysis reveals two primary rotamers due to rotation around the sulfonyl group’s S–C bond. Density functional theory (DFT) calculations on analogous compounds suggest that the anti-periplanar conformation (dihedral angle ≈ 180° between sulfonyl oxygen and oxadiazole ring) is energetically favored by ~3 kcal/mol compared to synclinal conformations .
Structural variations among oxadiazole derivatives significantly influence their reactivity and applications. The following table compares 2-methyl-5-(methylsulfonyl)-1,3,4-oxadiazole with related compounds:
| Compound | Substituents (Position) | Molecular Formula | Key Functional Groups | Aromaticity Index* |
|---|---|---|---|---|
| 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole | 2: -CH₃; 5: -SO₂CH₃ | C₄H₆N₂O₃S | Methyl, methylsulfonyl | 0.78 |
| 5-Phenyl-2-(methylsulfonyl)-1,3,4-oxadiazole [1] | 2: -SO₂CH₃; 5: -C₆H₅ | C₉H₈N₂O₃S | Phenyl, methylsulfonyl | 0.85 |
| 5-(3,4,5-Trimethoxyphenyl)-2-(methylsulfonyl)-1,3,4-oxadiazole [2] | 2: -SO₂CH₃; 5: -C₆H₂(OCH₃)₃ | C₁₂H₁₄N₂O₆S | Trimethoxyphenyl, methylsulfonyl | 0.68 |
*Calculated using Hückel’s rule approximations.
Key observations:
While specific synthetic details for 2-methyl-5-(methylsulfonyl)-1,3,4-oxadiazole are limited in the literature, analogous compounds are typically synthesized via:
The compound’s reactivity is governed by its electronic profile:
Derivatives of 1,3,4-oxadiazole sulfones exhibit antibacterial activity, particularly against plant pathogens like Xanthomonas oryzae [3]. While 2-methyl-5-(methylsulfonyl)-1,3,4-oxadiazole itself has not been extensively studied for bioactivity, its structural analogs demonstrate mechanisms such as: